Technical Whitepaper: Physicochemical Profiling of 5-bromo-N-(4-fluorophenyl)pyridin-2-amine
Technical Whitepaper: Physicochemical Profiling of 5-bromo-N-(4-fluorophenyl)pyridin-2-amine
This guide provides an in-depth technical analysis of 5-bromo-N-(4-fluorophenyl)pyridin-2-amine , a diarylamine scaffold with significant relevance in medicinal chemistry, particularly as a pharmacophore in kinase inhibitor development (e.g., p38 MAPK, MEK).
Executive Summary
5-bromo-N-(4-fluorophenyl)pyridin-2-amine is a halogenated diarylamine intermediate. Its structural motif—a pyridine ring coupled to a phenyl ring via an amine linker—is a privileged scaffold in drug discovery, often utilized to facilitate hydrogen bonding with the hinge region of kinase enzymes.
This guide details the physicochemical properties, solid-state characteristics, and stability profile of the compound.[1] It serves as a primary reference for researchers conducting pre-formulation profiling and lead optimization.
Chemical Identity & Structural Analysis[2][3][4][5][6]
| Parameter | Detail |
| Chemical Name | 5-bromo-N-(4-fluorophenyl)pyridin-2-amine |
| Common Synonyms | 5-bromo-2-(4-fluoroanilino)pyridine; N-(4-fluorophenyl)-5-bromopyridin-2-amine |
| Molecular Formula | C₁₁H₈BrFN₂ |
| Molecular Weight | 267.10 g/mol |
| CAS Registry Number | Not widely listed; treat as NCE (New Chemical Entity) |
| SMILES | Fc1ccc(Nc2ncc(Br)cc2)cc1 |
| InChI Key | Generated from structure:[2][3][4][5][6]InChI=1S/C11H8BrFN2/c12-9-5-6-11(14-7-9)15-10-3-1-8(13)2-4-10/h1-7H,(H,14,15) |
Structural Functionalization Diagram
The following diagram breaks down the molecule's functional zones, highlighting the electronic effects that dictate its physicochemical behavior.
Figure 1: Structural dissection of 5-bromo-N-(4-fluorophenyl)pyridin-2-amine highlighting key pharmacophores.
Physicochemical Properties
The following data synthesizes calculated values with expected experimental ranges based on structural analogs (e.g., 2-anilinopyridines).
Theoretical vs. Expected Parameters
| Property | Calculated Value | Expected Experimental Range | Significance |
| LogP (Lipophilicity) | 3.82 ± 0.4 | 3.5 – 4.2 | High lipophilicity; likely requires solubility enhancement (e.g., SEDDS) for bioavailability. |
| pKa (Basic) | 3.2 ± 0.5 | 2.8 – 3.8 | The pyridine nitrogen is weakly basic due to the electron-withdrawing 5-Br and N-phenyl groups. |
| pKa (Acidic) | > 14 | > 14 | The bridging amine (-NH-) is extremely weak; deprotonation requires strong bases (e.g., NaH). |
| TPSA | 37.0 Ų | 35 – 40 Ų | Good membrane permeability (Rule of 5 compliant). |
| Melting Point | N/A | 125 – 145 °C | High crystallinity expected due to π-π stacking of aromatic rings. |
Solubility Profile
The compound exhibits pH-dependent solubility typical of weak bases, but the effect is muted due to the low pKa.
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pH 1.2 (Simulated Gastric Fluid): Moderate solubility. The pyridine ring protonates (Py-H⁺), increasing polarity.
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pH 7.4 (Physiological): Very low solubility (< 5 µg/mL). The molecule is predominantly neutral.
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Organic Solvents:
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DMSO: > 50 mg/mL (Excellent)
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Methanol: > 20 mg/mL (Good)
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Water: < 0.01 mg/mL (Poor)
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Experimental Characterization Protocols
To validate the properties of this specific batch, the following self-validating protocols are recommended.
Protocol A: pKa Determination (UV-Metric Titration)
Why this method? Potentiometric titration is often insufficiently sensitive for compounds with low aqueous solubility. UV-metric titration exploits the spectral shift of the pyridine ring upon protonation.
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Preparation: Dissolve 1 mg of compound in methanol (co-solvent).
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Titration: Titrate with 0.1 M HCl and 0.1 M NaOH in a water/methanol gradient (e.g., 20%, 40%, 60% MeOH).
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Extrapolation: Plot pKa vs. % MeOH and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Validation: The isosbestic point in the UV spectra must remain sharp; loss of isosbesticity indicates degradation or precipitation.
Protocol B: LogD Lipophilicity Assay (Shake-Flask Method)
Why this method? Provides the distribution coefficient at physiological pH, more relevant than LogP for biological systems.
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Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Shake for 24 hours at 25°C.
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Separation: Centrifuge at 3000 rpm for 10 mins to break emulsion.
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Quantification: Analyze both phases via HPLC-UV (254 nm).
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Calculation:
.
Stability & Degradation
Diarylamines are generally stable, but the halogenated positions introduce specific vulnerabilities.
Degradation Pathways
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Photolytic Dehalogenation: Exposure to UV light may cause homolytic cleavage of the C-Br bond, leading to radical formation and polymerization. Storage: Amber vials are mandatory.
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Oxidative N-Dealkylation: Under forced oxidation (e.g., H₂O₂), the bridging amine can oxidize, leading to cleavage of the phenyl ring.
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Hydrolysis: The molecule is hydrolytically stable across pH 1–10.
Analytical Workflow Diagram
Figure 2: Recommended analytical workflow for characterizing the NCE.
Handling & Safety (SDS Highlights)
Note: As a halogenated aminopyridine, treat as a potential irritant and sensitizer.
-
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and N95/P2 particulate respirator are required during solid handling.
References
-
PubChem. Compound Summary: Diarylamine Scaffolds and Pyridin-2-amine Derivatives. National Library of Medicine.[3] Available at: [Link]
-
OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on the role of 4-fluorophenyl groups).
Sources
- 1. chembk.com [chembk.com]
- 2. GSRS [precision.fda.gov]
- 3. 4-Bromo-5-fluoropyridin-2-amine | C5H4BrFN2 | CID 58387024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Phenylazo)pyridine | C11H9N3 | CID 4313470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
